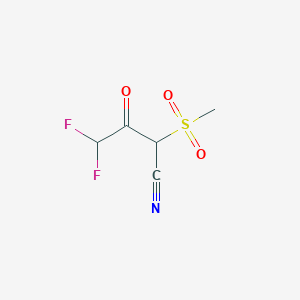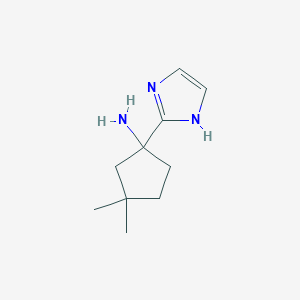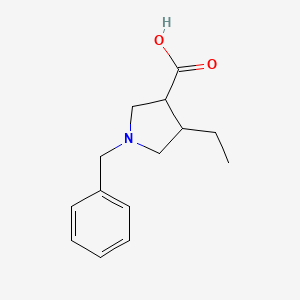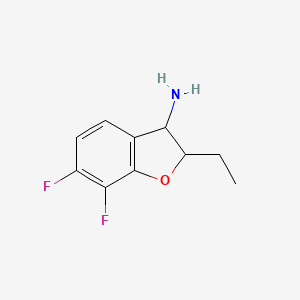
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with ethyl and difluoro substituents, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the benzofuran ring or the amine group. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid.
Reduction: 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine (hydrogenated form).
Substitution: 2-Ethyl-6,7-diamino-2,3-dihydro-1-benzofuran-3-amine.
Scientific Research Applications
Chemistry
In chemistry, 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and receptor binding. Its difluoro substituents may enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological macromolecules.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions. The amine group may participate in protonation-deprotonation equilibria, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6,7-difluoro-1-benzofuran: Lacks the amine group, which may reduce its biological activity.
2-Ethyl-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine: Chlorine atoms instead of fluorine, potentially altering its reactivity and binding properties.
2-Methyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine: Methyl group instead of ethyl, which may affect its steric and electronic properties.
Uniqueness
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethyl and difluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H11F2NO/c1-2-7-9(13)5-3-4-6(11)8(12)10(5)14-7/h3-4,7,9H,2,13H2,1H3 |
InChI Key |
ZHRJSHPBIKGTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(O1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



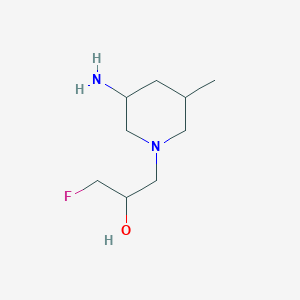
![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)

amine](/img/structure/B13248552.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid](/img/structure/B13248557.png)
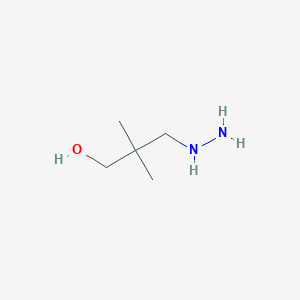
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)
